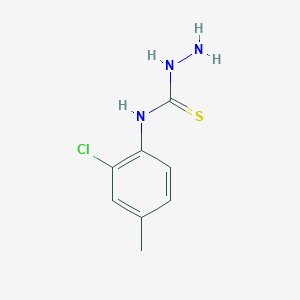

N-(2-Chloro-4-methylphenyl)hydrazinecarbothioamide

Beschreibung

N-(2-Chloro-4-methylphenyl)hydrazinecarbothioamide is a thiosemicarbazide derivative characterized by a hydrazinecarbothioamide backbone (NH₂NHC(S)NH₂) substituted with a 2-chloro-4-methylphenyl group at the terminal nitrogen. This compound belongs to a broader class of hydrazinecarbothioamides, which are extensively studied for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of electron-withdrawing (chloro) and electron-donating (methyl) groups on the aromatic ring may influence its electronic properties, solubility, and interaction with biological targets.

Eigenschaften

IUPAC Name |

1-amino-3-(2-chloro-4-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3S/c1-5-2-3-7(6(9)4-5)11-8(13)12-10/h2-4H,10H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMVNMPLEGKYCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=S)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of N-(2-Chloro-4-methylphenyl)hydrazinecarbothioamide typically involves the reaction of 2-chloro-4-methylphenylhydrazine with carbon disulfide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

N-(2-Chloro-4-methylphenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Wissenschaftliche Forschungsanwendungen

N-(2-Chloro-4-methylphenyl)hydrazinecarbothioamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-(2-Chloro-4-methylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Steric Considerations: The methyl group at the para position may impose steric hindrance, affecting binding to enzyme active sites compared to smaller substituents (e.g., cyano in ).

Antimicrobial and Antifungal Activity

- N-(4-Chlorophenyl)hydrazinecarbothioamide derivatives exhibit moderate antifungal activity against Candida albicans (MIC = 32 μg/mL) but require further structural modifications (e.g., conversion to 1,3,4-thiadiazoles) for enhanced potency .

- N-(4-Methylthiophenyl)hydrazinecarbothioamide analogs show superior activity against bacterial strains (e.g., Staphylococcus aureus), attributed to the lipophilic methylthio group improving membrane penetration .

Cytotoxicity

- N-(Phenyl-4-substituted)hydrazinecarbothioamide derivatives demonstrate selective cytotoxicity against HeLa cells (IC₅₀ = 12–45 μM), with para-substituents like trifluoromethyl enhancing potency . The 2-chloro-4-methyl substitution in the target compound may similarly modulate cytotoxicity, though experimental data are lacking.

β-Lactamase Inhibition

Hydrazinecarbothioamides with heteroaromatic substituents (e.g., pyridinyl) exhibit β-lactamase inhibitory activity (IC₅₀ = 8–15 μM), likely due to metal-chelating properties . The chloro and methyl groups in the target compound may reduce this activity compared to nitrogen-containing analogs.

Physicochemical Properties

- Solubility : The methyl group in this compound may improve solubility in organic solvents compared to purely chloro-substituted analogs .

- Thermal Stability: Thiosemicarbazides with electron-withdrawing groups (e.g., cyano) exhibit higher melting points (>200°C) due to stronger intermolecular interactions , whereas the target compound’s melting point is unreported.

Biologische Aktivität

N-(2-Chloro-4-methylphenyl)hydrazinecarbothioamide is a compound that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Compound Overview

- Chemical Formula : C8H10ClN3S

- Molecular Weight : 215.7 g/mol

- CAS Number : 1037139-12-0

This compound is synthesized through the reaction of 2-chloro-4-methylphenylhydrazine with carbon disulfide in the presence of a base like sodium hydroxide. This compound has been studied for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in cell proliferation, which may contribute to its anticancer properties.

- Receptor Binding : It may bind to specific receptors, altering their activity and leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

| Salmonella typhi | 128 |

These results suggest that this compound could serve as a potential lead in the development of new antimicrobial agents.

Anticancer Properties

The anticancer activity of this compound has been evaluated in various cancer cell lines. Notable findings include:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for these cell lines are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.0 |

| HeLa | 3.5 |

| A549 | 4.2 |

These data indicate that the compound exhibits potent anticancer activity, particularly against HeLa cells.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against various pathogens. The results showed a strong correlation between the structural features of the compound and its antimicrobial potency, highlighting the importance of the chloro and methyl groups in enhancing activity. -

Investigation of Anticancer Mechanisms :

Another study focused on the mechanisms by which this compound induces apoptosis in cancer cells. The research demonstrated that the compound activates caspase pathways, leading to programmed cell death, which is crucial for its anticancer effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.